molecular formula C14H14N4 B11734789 2-(1,5-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine

2-(1,5-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine

Cat. No.: B11734789
M. Wt: 238.29 g/mol
InChI Key: VUYBRLBSDPMNQA-UHFFFAOYSA-N
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Description

2-(1,5-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine is a heterocyclic compound that combines a quinoline ring with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,5-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine typically involves the reaction of a quinoline derivative with a pyrazole derivative. One common method includes the condensation of 2-chloroquinoline with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. The choice of solvents, catalysts, and purification methods is optimized to meet industrial standards and regulatory requirements.

Chemical Reactions Analysis

Types of Reactions

2-(1,5-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline and pyrazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

2-(1,5-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,5-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,5-Dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid
  • 2-(1,5-Dimethyl-1H-pyrazol-4-yl)quinoline-4-ol

Uniqueness

2-(1,5-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine is unique due to its specific combination of the quinoline and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H14N4

Molecular Weight

238.29 g/mol

IUPAC Name

2-(1,5-dimethylpyrazol-4-yl)quinolin-4-amine

InChI

InChI=1S/C14H14N4/c1-9-11(8-16-18(9)2)14-7-12(15)10-5-3-4-6-13(10)17-14/h3-8H,1-2H3,(H2,15,17)

InChI Key

VUYBRLBSDPMNQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2=NC3=CC=CC=C3C(=C2)N

Origin of Product

United States

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